Biochemical Potency: EMD-1204831 IC₅₀ of 9 nM vs. Tepotinib (EMD-1214063) IC₅₀ of 3 nM in c-Met Enzymatic Assays
In a direct head-to-head biochemical characterization, EMD-1204831 inhibited c-Met receptor tyrosine kinase activity with an IC₅₀ of 9 nmol/L, compared with tepotinib (EMD-1214063) which exhibited an IC₅₀ of 3 nmol/L under identical assay conditions [1]. Both compounds were profiled against a panel of 242 human kinases; at 10 µmol/L (over 1,000-fold above the c-Met IC₅₀), EMD-1204831 displayed minimal off-target inhibition, establishing it as a highly selective c-Met inhibitor [1].
| Evidence Dimension | c-Met enzymatic inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 9 nmol/L |
| Comparator Or Baseline | Tepotinib (EMD-1214063): 3 nmol/L |
| Quantified Difference | Tepotinib is 3-fold more potent than EMD-1204831 in this assay |
| Conditions | In vitro c-Met kinase activity assay; panel of 242 human kinases for selectivity profiling |
Why This Matters
Selection between EMD-1204831 and tepotinib for research applications must account for this 3-fold potency differential, as dose-response relationships will shift accordingly in cellular and in vivo models.
- [1] Bladt F, Faden B, Friese-Hamim M, Knuehl C, Wilm C, Fittschen C, Grädler U, Meyring M, Dorsch D, Jaehrling F, Pehl U, Stieber F, Schadt O, Blaukat A. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors. Clin Cancer Res. 2013;19(11):2941-2951. View Source
